4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
ZINC08383544 is a specific activator of pyruvate kinase M2 (PKM2), a key enzyme involved in glycolysis. This compound promotes the formation of PKM2 tetramers, effectively blocking PKM2 nuclear translocation and inhibiting tumor growth . It has a molecular formula of C30H30N2O6 and a molecular weight of 514.57 g/mol .
Chemical Reactions Analysis
ZINC08383544 primarily functions as an activator of PKM2 and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal conditions . The compound’s primary interaction is with PKM2, forming tetramers and blocking nuclear entry . Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the PKM2 tetramer .
Scientific Research Applications
ZINC08383544 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the activation of PKM2 and its effects on glycolysis . In biology, it is utilized to investigate the role of PKM2 in cellular metabolism and tumor growth . In medicine, ZINC08383544 is explored for its potential therapeutic applications in cancer treatment by inhibiting tumor growth through the activation of PKM2 . In industry, it is used in research and development for new cancer therapies .
Mechanism of Action
ZINC08383544 exerts its effects by specifically activating PKM2, promoting the formation of PKM2 tetramers . This activation blocks the nuclear translocation of PKM2, thereby inhibiting the growth of tumors . The molecular targets involved include PKM2 and its associated pathways in glycolysis . By forming tetramers, ZINC08383544 effectively alters the metabolic state of tumor cells, leading to reduced proliferation .
Comparison with Similar Compounds
ZINC08383544 is unique in its specific activation of PKM2 and its ability to form tetramers, blocking nuclear entry and inhibiting tumor growth . Similar compounds include other PKM2 activators, such as Amonafide L-malate and Domoxin . ZINC08383544 stands out due to its high specificity and effectiveness in promoting PKM2 tetramer formation .
Properties
Molecular Formula |
C30H30N2O6 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H30N2O6/c1-2-3-4-14-36-23-10-7-21(8-11-23)27-26(28(33)22-9-12-24-25(17-22)38-16-15-37-24)29(34)30(35)32(27)19-20-6-5-13-31-18-20/h5-13,17-18,27,33H,2-4,14-16,19H2,1H3 |
InChI Key |
JLAPQYSNTOCMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CN=CC=C5 |
Origin of Product |
United States |
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